1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)-
Description
The compound "1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)-" is a triazole-functionalized propanone derivative characterized by two 4-methoxyphenyl groups and a hydroxy substituent at the propanone backbone. Its structure combines aromatic methoxy groups, a polar hydroxy group, and a 1,2,4-triazole heterocycle, which is known for diverse bioactivity in medicinal chemistry .
Properties
CAS No. |
107659-31-4 |
|---|---|
Molecular Formula |
C19H19N3O4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1,2,4-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C19H19N3O4/c1-25-16-7-3-14(4-8-16)18(23)19(24,11-22-12-20-21-13-22)15-5-9-17(26-2)10-6-15/h3-10,12-13,24H,11H2,1-2H3 |
InChI Key |
WFULLVLYMPLRIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(CN2C=NN=C2)(C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Bis(4-methoxyphenyl)propanone Core
The bis(4-methoxyphenyl) substitution on the propanone core is commonly achieved through Claisen–Schmidt condensation or related aldol condensation reactions between 4-methoxybenzaldehyde and appropriate ketone precursors.
- Method: Reaction of 4-methoxybenzaldehyde with acetone or substituted acetophenones under basic or acidic catalysis.
- Catalysts: Lithium chloride and indium(III) chloride have been reported as effective catalysts in aqueous media, providing good yields and environmentally benign conditions.
- Reaction Conditions: Microwave irradiation or ultrasonic irradiation in aqueous media at moderate temperatures (70–85°C) significantly reduces reaction time from hours to minutes while maintaining high yields (up to 78%).
Hydroxylation at the 2-Position
The introduction of the 2-hydroxy group on the propanone backbone is typically achieved by selective oxidation or hydroxylation of the intermediate ketone.
- Biological Sources: Some hydroxylated chalcones are naturally produced by fungi such as Aspergillus flavus and Aspergillus oryzae, indicating possible biotransformation routes.
- Chemical Hydroxylation: Chemical methods involve controlled oxidation using reagents such as hydrogen peroxide or metal-catalyzed hydroxylation under mild conditions to avoid over-oxidation.
Incorporation of the 4H-1,2,4-Triazol-4-yl Group
The triazole ring is introduced via nucleophilic substitution or cyclization reactions involving hydrazine derivatives and appropriate electrophilic precursors.
- Method: Reaction of the hydroxy-substituted bis(4-methoxyphenyl)propanone intermediate with 4H-1,2,4-triazole or its derivatives under reflux or microwave conditions.
- Catalysts and Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used; catalysts like lithium chloride can facilitate the reaction.
- Reaction Time: Microwave-assisted synthesis can reduce reaction times to minutes compared to conventional reflux methods requiring hours.
Comparative Reaction Conditions and Yields
| Step | Catalyst/Condition | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Claisen–Schmidt condensation | LiCl, Indium(III) chloride | Water | 70–85 | 15 min (microwave) | 76–78 | Microwave irradiation improves yield |
| Hydroxylation | H2O2 or biotransformation | Aqueous or DMSO | Room temp to 70 | Hours to days | Variable | Selective hydroxylation critical |
| Triazole substitution | LiCl catalyst, reflux or microwave | Ethanol/DMSO | 70–85 | 5–15 min (microwave) | High | Microwave reduces reaction time |
Research Findings and Optimization
- Microwave and Ultrasonic Irradiation: Studies show that microwave-assisted synthesis in aqueous media with lithium chloride catalyst yields high purity products rapidly, reducing energy consumption and reaction times significantly.
- Catalyst Selection: Lithium chloride is preferred over indium chloride due to cost-effectiveness and comparable yields.
- Environmental Considerations: Use of water as a solvent and mild reaction conditions aligns with green chemistry principles.
- Spectral Confirmation: Synthesized compounds are confirmed by IR, ^1H NMR, ^13C NMR, and mass spectrometry, ensuring structural integrity.
Summary Table of Preparation Steps
| Preparation Step | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Claisen–Schmidt condensation | 4-Methoxybenzaldehyde + acetone, LiCl catalyst, microwave, aqueous | Formation of bis(4-methoxyphenyl)propanone core with high yield |
| 2. Hydroxylation | Controlled oxidation (H2O2 or biotransformation) | Introduction of 2-hydroxy group selectively |
| 3. Triazole substitution | Reaction with 4H-1,2,4-triazole, LiCl catalyst, microwave or reflux | Attachment of triazolyl moiety, final compound |
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to a hydroxy group.
Substitution: Replacement of the methoxy groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce a diol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as antifungal or anticancer activity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)- would depend on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Material Properties: The presence of aromatic and triazole rings may contribute to the compound’s stability and reactivity, making it useful in materials science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five structurally related triazole derivatives, emphasizing molecular features, synthesis, and bioactivity.
Structural and Functional Group Comparisons
Key Observations :
- Methoxy vs.
- Triazole Configuration : The 4H-1,2,4-triazol-4-yl group in the target compound differs from the 1H-1,2,4-triazol-1-yl configuration in , which may alter hydrogen-bonding interactions and metabolic stability .
Physicochemical Properties
- Solubility : The hydroxy and methoxy groups in the target compound may improve aqueous solubility relative to fully aromatic or halogenated analogs (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
